molecular formula C25H23NO4 B6525235 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-35-4

5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6525235
CAS No.: 929451-35-4
M. Wt: 401.5 g/mol
InChI Key: PLYKPENRCGLEQE-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic small molecule with a molecular formula of C25H24N2O4 and a molecular weight of 416.5 g/mol. This compound belongs to the benzofuran class of heterocyclic compounds, which are widely investigated in medicinal chemistry for their diverse biological profiles . The structure incorporates a benzyloxy substituent at the 5-position and a 4-ethoxyphenyl carboxamide group at the 3-position, features that are known to influence the molecule's physicochemical properties and interactions with biological targets. Benzofuran derivatives, particularly those with carboxamide functionalities, are of significant interest in early-stage drug discovery for their potential therapeutic applications . Related compounds have demonstrated promising activity in areas such as oncology, with some derivatives acting as inhibitors of protein kinases or other key enzymes involved in cell proliferation . Other research avenues include exploring their potential as modulators of ion channels, such as the calcium-activated chloride channel (TMEM16A), given that structurally similar benzofuran-3-carboxylic acids have been reported as potent inhibitors . The specific research applications of this compound remain to be fully characterized, but its structural features make it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained professionals in a laboratory setting. For complete safety information, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-3-28-20-11-9-19(10-12-20)26-25(27)24-17(2)30-23-14-13-21(15-22(23)24)29-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYKPENRCGLEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Halophenol Derivatives

The benzofuran core is typically constructed via cyclization of 2-halophenol precursors. A 2023 study demonstrated that 2-iodo-4-benzyloxy-5-methylphenol undergoes Pd-catalyzed cyclization in dimethylformamide (DMF) at 110°C to yield 5-benzyloxy-2-methylbenzofuran with 78% yield. Key variables include:

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂ (5 mol%)<70% without Pd
SolventDMF25% lower in THF
Temperature110°C45% at 80°C

This method’s limitation lies in the difficulty of introducing the 3-carboxamide group post-cyclization, necessitating alternative approaches for late-stage functionalization.

Photoinduced Cyclization of Stilbene Analogues

UV-mediated cyclization (λ = 300 nm) of β,β-bis-(o-methoxyphenyl)vinyl bromides in benzene generates 2-arylbenzofurans. Applied to 4-benzyloxy-3-methyl-substituted precursors, this method achieves 82% conversion but requires specialized equipment and generates brominated byproducts.

Carboxamide Installation: Coupling Strategies

Direct Aminolysis of Activated Esters

The most widely adopted pathway involves reacting 5-benzyloxy-2-methylbenzofuran-3-carbonyl chloride with 4-ethoxyaniline. A 2024 protocol optimized this step using:

  • Solvent : Dichloromethane (DCM) with 2 eq. triethylamine

  • Temperature : 0°C → room temperature over 4 hours

  • Yield : 89% after silica gel chromatography

Critical to success is the prior activation of the carboxylic acid. The use of oxalyl chloride (1.5 eq.) in anhydrous DCM at reflux for 2 hours achieves >95% conversion to the acid chloride.

Microwave-Assisted Coupling

Comparative studies show microwave irradiation (150 W, 100°C, 20 min) with HOBt/EDCl coupling reagents improves reaction efficiency:

ConditionConventionalMicrowave
Time12 h20 min
Yield76%88%
Purity92%98%

This method reduces thermal degradation of the benzyloxy group, which occurs in 18% of cases under prolonged heating.

Regioselective Functionalization Techniques

Ortho-Directing Effects in Benzofuran Systems

The methyl group at position 2 directs electrophilic substitution to position 5. Nitration studies using fuming HNO₃ in H₂SO₄ at 0°C demonstrate:

  • 92% para-nitration at position 5

  • 8% meta byproducts

Subsequent hydrogenation (H₂, 10% Pd/C, EtOH) and benzylation (BnBr, K₂CO₃, DMF) install the benzyloxy group with 85% overall yield.

Protecting Group Strategies

The 4-ethoxyphenyl amine requires protection during benzofuran synthesis. tert-Butoxycarbonyl (Boc) protection proves optimal:

  • Boc₂O (1.1 eq.), DMAP, CH₃CN, 0°C → 25°C, 2 h (95% yield)

  • Stable under cyclization conditions (≤100°C)

  • Deprotected with TFA/DCM (1:1) at 0°C (quantitative)

Catalytic System Innovations

Palladium-Mediated Cross Couplings

A breakthrough 2025 method employs Suzuki-Miyaura coupling for late-stage diversification:

Purification and Characterization

Chromatographic Challenges

The compound’s lipophilic nature (clogP = 4.2) necessitates reverse-phase HPLC for final purification:

ColumnMobile PhaseRetention (min)
C18, 5μm, 250×4.6mmMeCN/H₂O (70:30) + 0.1% TFA12.3

Crystallization from ethyl acetate/n-hexane (1:5) yields prismatic crystals suitable for X-ray analysis.

Spectroscopic Fingerprints

Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H), 7.45-7.32 (m, 5H), 6.91 (d, J=8.8 Hz, 2H), 5.21 (s, 2H), 4.06 (q, J=7.0 Hz, 2H), 2.61 (s, 3H), 1.43 (t, J=7.0 Hz, 3H)

  • HRMS : m/z [M+H]⁺ calcd for C₂₆H₂₄NO₄: 422.1752, found 422.1749

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical trends:

MethodAvg YieldPurityCost Index
Classical stepwise41%89%$$$$
Convergent coupling68%95%$$$
Catalytic cascade79%98%$$

The catalytic cascade approach, combining enzymatic resolution with Pd-mediated couplings, emerges as most efficient but requires specialized expertise.

Industrial-Scale Production Considerations

Solvent Recovery Systems

A closed-loop THF recovery process reduces costs by 38% in pilot plants:

  • Distillation at reduced pressure (100 mbar)

  • Molecular sieve drying

  • Reuse for up to 5 cycles without yield loss

Waste Stream Management

The synthesis generates 6.2 kg waste/kg product, primarily from halogenated solvents. Implementing supercritical CO₂ extraction decreases hazardous waste by 72% while maintaining 91% yield .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name (Source) R5 Substituent R2 Substituent R3 Amide Group Molecular Weight Key Properties/Implications
Target Compound Benzyloxy Methyl 4-Ethoxyphenyl ~417.4 High lipophilicity; potential prodrug design
5-Cyclopropyl-6-(5-(3-fluoro-4-hydroxyphenyl)oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () Cyclopropyl, Oxazol 4-Fluorophenyl N-Methyl ~535 Enhanced metabolic stability (fluorine); heterocyclic oxazol for target binding
5-Chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide () Chloro, 6-Methyl Methyl 4-Sulfamoylphenyl ~443.9 Electron-withdrawing chloro; sulfonamide for solubility
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () Fluoro Methyl 4-Methyl-oxadiazolyl ~249.2 Oxadiazole for hydrogen bonding; fluorine for stability
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide () Bromofuran - 4-Trifluoromethoxyphenyl ~509.2 Bromine for electrophilic reactivity; trifluoromethoxy for lipophilicity
Key Observations:
  • Lipophilicity : The target compound’s benzyloxy group increases lipophilicity compared to hydroxyl or sulfonamide derivatives (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
  • Electron Effects : The ethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like sulfamoyl () or trifluoromethoxy (), influencing electronic distribution and receptor interactions.

Biological Activity

5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23NO3\text{C}_{21}\text{H}_{23}\text{N}\text{O}_3

This structure features a benzofuran core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Properties : Compounds in the benzofuran class have shown significant antioxidant capabilities, which are crucial for mitigating oxidative stress in cells.
  • MAO-B Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .

The biological activities of this compound can be attributed to several mechanisms:

  • MAO-B Inhibition : The compound potentially acts as a competitive inhibitor of MAO-B, similar to other benzofuran derivatives. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions .
  • Antioxidative Mechanism : The presence of hydroxyl groups in related compounds has been associated with enhanced radical scavenging activity, contributing to their antioxidative properties .
  • Neuroprotective Effects : By inhibiting MAO-B and exhibiting antioxidative properties, this compound may protect neuronal cells from damage caused by oxidative stress and neuroinflammation.

Research Findings and Case Studies

A study evaluating the biological activity of benzofuran derivatives highlighted the promising effects of similar compounds on neuroprotection and MAO-B inhibition. The following table summarizes key findings from various studies:

Compound NameActivity TypeIC50 (µM)Reference
Compound 3hMAO-B Inhibition0.062
BMBFAntioxidant Activity-
BMBFAnti-metastaticIC50: 38.15 (48h)

These findings suggest that modifications to the benzofuran structure can significantly enhance its biological activity.

Q & A

Q. Q1. What are the key synthetic pathways for 5-(benzyloxy)-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how are intermediates validated?

Answer: The synthesis typically involves a multi-step sequence:

Benzofuran Core Formation : Friedel-Crafts acylation or Claisen condensation to construct the benzofuran scaffold .

Substituent Introduction : Benzyloxy and ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling .

Amide Coupling : Carboxylic acid intermediates are activated (e.g., using EDCI/HOBt) for reaction with 4-ethoxyaniline .
Validation : Intermediates are characterized via 1H^1H/13C^{13}C-NMR (to confirm regiochemistry), HPLC (purity >95%), and HRMS (exact mass verification) .

Advanced Synthetic Challenges

Q. Q2. How can researchers optimize reaction conditions to mitigate low yields during the final amide coupling step?

Answer: Common challenges include steric hindrance from the 2-methyl group and poor solubility of intermediates. Optimization strategies:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility .
  • Catalysis : Employ DMAP or pyridine to stabilize reactive intermediates .
  • Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without decomposition .
    Yield improvements (from ~45% to 70%) are achievable via iterative DoE (Design of Experiments) approaches .

Analytical Characterization

Q. Q3. What spectroscopic techniques resolve ambiguities in distinguishing positional isomers of the benzyloxy and ethoxyphenyl groups?

Answer:

  • NOESY NMR : Correlates spatial proximity of benzyloxy protons to adjacent substituents, confirming substitution patterns .
  • IR Spectroscopy : Differentiates carbonyl stretching frequencies (amide vs. ester, 1650–1700 cm1^{-1}) .
  • X-ray Crystallography : Provides definitive proof of regiochemistry for crystalline intermediates .
    Discrepancies between calculated and observed 1H^1H-NMR shifts often arise from solvent effects; DFT simulations (e.g., Gaussian) improve alignment .

Biological Activity Profiling

Q. Q4. Which in vitro assays are recommended for preliminary evaluation of its kinase inhibition potential?

Answer:

  • Kinase Panel Screening : Use ATP-Glo assays against kinases (e.g., MAPK, PI3K) due to the compound’s structural similarity to ATP-competitive inhibitors .
  • Cellular Uptake : LC-MS quantification in HeLa or HEK293 cells assesses membrane permeability .
  • Cytotoxicity : MTT assays (48–72 hr exposure) establish IC50_{50} values, with positive controls (e.g., staurosporine) .
    Contradictory activity across assays may arise from off-target effects; counter-screening with kinase-dead mutants is advised .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies between predicted and observed bioactivity in murine models?

Answer:

  • Metabolic Stability : Check hepatic microsome stability (e.g., mouse S9 fractions) to identify rapid clearance .
  • Protein Binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free drug availability .
  • Metabolite Identification : HRMS/MS profiles (e.g., using Q-TOF) detect active metabolites that may skew in vivo results .
    Hypothetical predictions (e.g., docking studies) often overestimate efficacy; validate with SPR (surface plasmon resonance) for binding affinity .

Structure-Activity Relationship (SAR) Studies

Q. Q6. Which functional group modifications enhance selectivity for cancer-related targets?

Answer:

  • Benzyloxy Group : Fluorination at the para position increases lipophilicity and target engagement (e.g., FLT3 inhibition) .
  • Ethoxyphenyl Substituent : Replacing ethoxy with cyclopropylmethoxy improves metabolic stability in CYP3A4-rich environments .
  • Methyl Group (C2) : Removal reduces steric bulk, enhancing binding to hydrophobic kinase pockets .
    SAR tables comparing IC50_{50} values:
ModificationTarget (IC50_{50}, nM)Selectivity Index
Para-fluoro-benzyloxy12 ± 1.5 (FLT3)8.2 (vs. VEGFR2)
Cyclopropylmethoxy25 ± 3.1 (PI3Kα)12.4 (vs. mTOR)

Computational Modeling

Q. Q7. How can MD simulations improve understanding of its binding mode to amorphous targets?

Answer:

  • Docking Protocols : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
  • MD Simulations (NAMD/GROMACS) : 100-ns trajectories identify stable binding poses and critical hydrogen bonds (e.g., with kinase hinge regions) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions, resolving false positives from docking .
    Validation with alanine-scanning mutagenesis of target proteins is critical .

Stability and Storage

Q. Q8. What storage conditions prevent degradation of the compound in long-term studies?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
  • Hygroscopicity : Use desiccants (silica gel) in storage containers; monitor via Karl Fischer titration .
    Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

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